![molecular formula C17H20O9 B1666308 (1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid CAS No. 1899-29-2](/img/structure/B1666308.png)
(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Overview
Description
3-O-Feruloylquinic acid is a natural potent antioxidant.
Scientific Research Applications
Neurological Disorders
3-O-Feruloylquinic acid has been studied for its potential in treating neurological disorders due to its antioxidative and anti-inflammatory properties . It may modulate neuro-signaling pathways, offering protective effects against diseases like epilepsy, depression, Alzheimer’s, and Parkinson’s disease.
Antioxidant Applications
This compound exhibits significant antioxidant activity, which is crucial in pharmacology for mitigating oxidative stress-related damage in cells . Its role in scavenging free radicals makes it a candidate for various therapeutic applications.
Agriculture
In agriculture, 3-O-Feruloylquinic acid is recognized for its antioxidative activity, which could contribute to plant defense mechanisms against environmental stressors . It enhances the resilience of crops to high photosynthetically active radiation and UV irradiance.
Cosmetic Industry
The cosmetic industry values 3-O-Feruloylquinic acid for its antioxidant properties, which can be leveraged in skincare products for anti-aging and photoprotective benefits . It is also found in coffee by-products, which are used in various cosmetic formulations.
Food Industry
As a natural antioxidant, 3-O-Feruloylquinic acid is used in the food industry to preserve the quality and extend the shelf life of food products. It is present in fruits and contributes to the health-promoting properties of food items .
Anti-Inflammatory Applications
The anti-inflammatory properties of 3-O-Feruloylquinic acid make it a valuable compound in medical research for developing treatments for conditions characterized by inflammation .
Environmental Applications
While specific environmental applications are not directly cited, the antioxidative properties of 3-O-Feruloylquinic acid suggest potential uses in environmental protection and remediation efforts .
Medical Research
In medical research, 3-O-Feruloylquinic acid is being explored for its role in preventing and treating various diseases due to its antioxidant and anti-inflammatory effects . Its potential in enhancing drug delivery systems for better bioavailability and penetration is also a significant area of study.
Mechanism of Action
Target of Action
3-O-Feruloylquinic acid, also known as 3-Feruloylquinic acid, is a derivative of quinic acid-bound phenolic acid . It has been identified as a protease inhibitor, exerting a moderate inhibitory effect against Avian Influenza Virus (H5N1) in vitro .
Mode of Action
The compound shows antioxidant activity, which means it can neutralize harmful free radicals in the body . This antioxidant activity is markedly enhanced by high photosynthetically active radiation (PAR) and UV irradiances .
Biochemical Pathways
3-O-Feruloylquinic acid is a part of the phenolic compounds biosynthetic pathway . It is a derivative of quinic acid-bound phenolic acid, which is produced through the esterification of a hydroxycinnamic acid and 1 L - (−)-quinic acid .
Pharmacokinetics
It is known that phenolic acids, a class of compounds to which 3-o-feruloylquinic acid belongs, have low bioavailability, which can impair their administration by the oral route .
Result of Action
The primary result of the action of 3-O-Feruloylquinic acid is its antioxidant activity. By neutralizing harmful free radicals, it can help protect the body’s cells from damage .
Action Environment
The antioxidant activity of 3-O-Feruloylquinic acid is significantly enhanced under high photosynthetically active radiation (PAR) and UV irradiances . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as light exposure. Additionally, it is reported that the compound is relatively stable in acidic solutions, but can degrade in other solutions .
properties
IUPAC Name |
(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGZUCNPTLULOL-ZLCRQKIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2C[C@@](C[C@@H]([C@@H]2O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
CAS RN |
1899-29-2 | |
| Record name | 3-O-Feruloylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



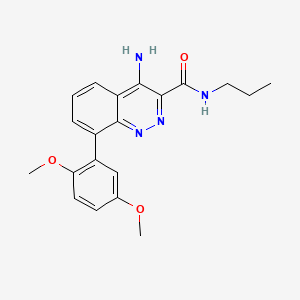

![N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide](/img/structure/B1666229.png)

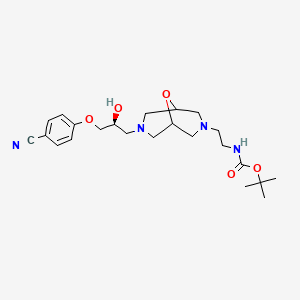

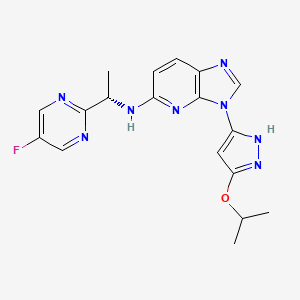
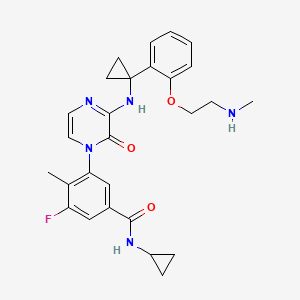

![(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1666239.png)
![1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-](/img/structure/B1666241.png)
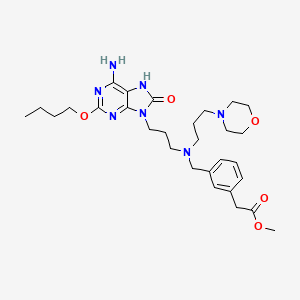
![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide](/img/structure/B1666244.png)
![3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B1666246.png)